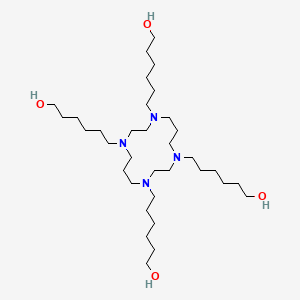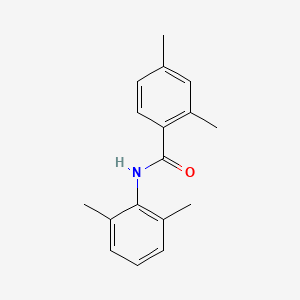![molecular formula C9H10N2SSe B12543116 N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine CAS No. 143392-59-0](/img/structure/B12543116.png)
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is a chemical compound known for its unique structure and properties It contains a benzoselenazole ring, which is a heterocyclic compound incorporating selenium, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine typically involves the reaction of 2-mercaptobenzoselenazole with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and cellular receptors. The benzoselenazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanamine: Contains a sulfur atom instead of selenium.
N-[(1,3-Benzoxazol-2-yl)sulfanyl]ethanamine: Contains an oxygen atom instead of selenium.
N-[(1,3-Benzimidazol-2-yl)sulfanyl]ethanamine: Contains a nitrogen atom instead of selenium.
Uniqueness
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is unique due to the presence of selenium in its structure. Selenium imparts distinct chemical and biological properties, such as enhanced antioxidant activity and potential therapeutic benefits, which are not observed in its sulfur, oxygen, or nitrogen analogs.
Eigenschaften
CAS-Nummer |
143392-59-0 |
|---|---|
Molekularformel |
C9H10N2SSe |
Molekulargewicht |
257.23 g/mol |
IUPAC-Name |
N-(1,3-benzoselenazol-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C9H10N2SSe/c1-2-10-12-9-11-7-5-3-4-6-8(7)13-9/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
HBZOPFUFFDHMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNSC1=NC2=CC=CC=C2[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



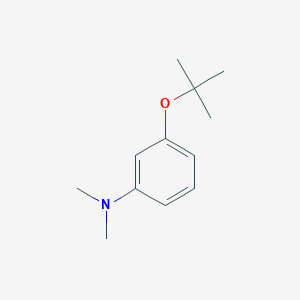
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
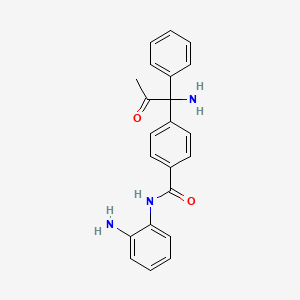
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
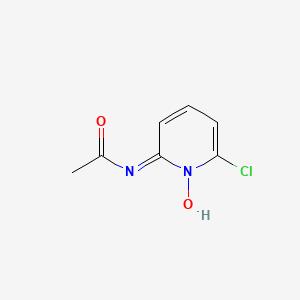

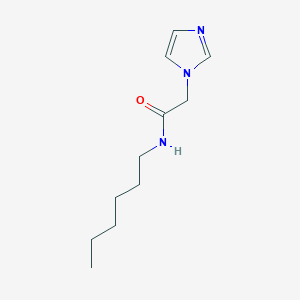

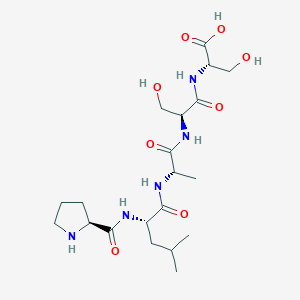
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
